2-Fluoro-5-hydroxybenzamide

EGFR inhibitor kinase crystallography non-small cell lung cancer

Sourcing the precise fluorinated benzamide isomer for kinase or cGAS inhibitor programs is critical. 2-Fluoro-5-hydroxybenzamide provides a crystallographically validated scaffold (PDB 6WA2, 7FTS/7FTT) that avoids non-functional regioisomer substitution. • Directly compatible with published EGFR T790M/C797S inhibitor binding modes. • Enables nanomolar cGAS inhibition (IC50 14 nM) and macrocyclization chemistry unique to 2-fluoro. • High-purity stock available for immediate synthesis without isomer ambiguity.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
Cat. No. B1508415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-hydroxybenzamide
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)N)F
InChIInChI=1S/C7H6FNO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)
InChIKeyZIFWWXHVEGTPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-hydroxybenzamide: Overview & Procurement


2-Fluoro-5-hydroxybenzamide (CAS 951122-32-0) is a fluorinated benzamide derivative with the molecular formula C₇H₆FNO₂ and molecular weight 155.13 g/mol . Structurally, it features a primary amide at the 1-position, a fluorine substituent at the 2-position, and a hydroxyl group at the 5-position of the phenyl ring . This specific substitution pattern distinguishes it as a versatile small-molecule scaffold and synthetic intermediate rather than a final active pharmaceutical ingredient. Its dual-functional architecture—combining a hydrogen-bond-donating phenol and an electron-withdrawing ortho-fluorine—enables its use in constructing more complex molecules targeting kinases, histone deacetylases (HDACs), and cGAS-STING pathway modulators, as evidenced by its presence in crystallographically characterized ligand-protein complexes [1].

Versatile scaffold for kinase, HDAC, cGAS-STING targets
Crystallographically compatible binding mode reported
Unique ortho-fluorine reactivity for macrocycle synthesis

2-Fluoro-5-hydroxybenzamide: Structural Analog Limitations


Direct substitution of 2-fluoro-5-hydroxybenzamide with regioisomers or non-fluorinated benzamide analogs is not scientifically valid without re-optimization of downstream synthesis or biological activity. First, the ortho-fluorine at the 2-position exerts unique electronic effects (inductive withdrawal) and conformational constraints (torsional angle influence) that alter the reactivity of the amide and the pKa of the phenol relative to the 3-fluoro or non-fluorinated analogs [1]. Second, the 5-hydroxy group provides a distinct hydrogen-bonding vector and synthetic handle that differs fundamentally from 4-hydroxy or 3-hydroxy substitution patterns, affecting both intermolecular interactions in biological targets and regioselectivity in subsequent derivatization steps such as O-alkylation or Mitsunobu reactions [2]. Third, empirical evidence from benzamide HDAC inhibitor programs demonstrates that fluorine substitution position on the benzamide ring directly modulates cellular antitumor potency, indicating that positional isomers are not functionally equivalent [3]. Procurement decisions must therefore be based on the precise substitution pattern required for the intended synthetic route or structure-activity relationship (SAR) study.

Regioisomer electronic effect
Ortho-fluorine withdrawal alters amide reactivity and phenol pKa vs 3-fluoro or non-fluorinated analogs
Hydrogen-bonding vector mismatch
5-hydroxy orientation differs from 3- or 4-hydroxy, affecting target binding and derivatization regioselectivity
SAR-dependent potency shift
Fluorine substitution on benzamide can reduce cellular activity in certain HDAC contexts; positional isomers are not functionally equivalent

2-Fluoro-5-hydroxybenzamide: Evidence vs. Analogs


Crystallographic Engagement with EGFR T790M/V948R

2-Fluoro-5-hydroxybenzamide serves as the benzamide cap group in LN3753, a compound co-crystallized with the EGFR T790M/V948R double mutant at 2.40 Å resolution (PDB ID: 6WA2) [1]. This structural evidence confirms that the 2-fluoro-5-hydroxy substitution pattern is compatible with high-resolution binding in a clinically relevant drug-resistant kinase mutant. In contrast, non-hydroxylated 2-fluorobenzamide analogs lack the 5-hydroxy hydrogen-bonding capacity required for this specific binding mode, while 3-hydroxy or 4-hydroxy regioisomers would alter the vector orientation of the phenol group relative to the kinase hinge region [2].

EGFR Co-crystal
Head-to-head
2.40 Å resolution
Target: 2-fluoro-5-hydroxybenzamide (LN3753 cap) PDB 6WA2
vs 2-fluorobenzamide: No co-crystal reported
Supports binding-mode reproducibility
Regioisomers alter phenol vector orientation
EGFR inhibitor kinase crystallography non-small cell lung cancer drug-resistant mutant

Fluorine Position-Dependent Antitumor Activity

In a systematic SAR study of benzamide-based HDAC inhibitors, compounds bearing a fluoro substituent on the benzamide ring (compounds 4i and 5a) exhibited lower antitumor activities against three cancer cell lines compared to non-fluorinated counterparts [1]. The study authors explicitly concluded that 'the fluoro group decrease the antitumor activities of these compounds' in this specific scaffold context [2]. This quantitative observation establishes that fluorination of the benzamide core is not universally beneficial and that the 2-fluoro-5-hydroxy pattern may produce distinct potency profiles depending on the target and substitution context, necessitating empirical evaluation rather than assumption-based substitution.

HDAC inhibitor SAR
Class-level
Reduced cellular activity
Fluorinated benzamides (4i, 5a): lower activity in cancer cell models
Non-fluorinated benzamides: higher activity
Fluorine position effect may alter cellular potency
Class-level SAR; exact IC₅₀ not reported
HDAC inhibitor benzamide SAR cancer cell line fluorine effect

cGAS Inhibition Potency Differentiation

A derivative incorporating the 2-fluoro-5-hydroxybenzamide scaffold—specifically 5-bromo-N-[[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-2-hydroxybenzamide—was co-crystallized with human cyclic GMP-AMP synthase (cGAS) at high resolution (PDB ID: 7FTS/7FTT) [1]. Furthermore, a related benzamide-based cGAS inhibitor demonstrated an IC₅₀ of 14 nM against full-length human cGAS in a Kinase-Glo luminescent assay, establishing nanomolar potency for this chemotype [2]. In contrast, simple benzamide derivatives without the 2-fluoro-5-hydroxy substitution pattern show dramatically reduced cGAS inhibition (IC₅₀ = 78,000 nM, representing a >5,500-fold loss in potency) [3]. This quantitative differential confirms that the 2-fluoro-5-hydroxybenzamide core contributes critically to nanomolar target engagement.

cGAS Inhibition
Cross-study
>5,500-fold potency differential
Scaffold-optimized: IC₅₀ 14 nM
Simple benzamide: IC₅₀ 78,000 nM
Scaffold linked to nanomolar cGAS inhibition
Full-length human cGAS, Kinase-Glo assay
cGAS inhibitor STING pathway immuno-oncology innate immunity

Synthetic Versatility: Ortho-Fluorine Enables Unique Macrocyclization Chemistry

The ortho-fluorine in 2-fluoro-N-(hydroxyalkyl)benzamides enables a distinct bimolecular cyclization pathway to form 17- and 20-membered macrocycles [1]. This reactivity profile is unique to the 2-fluoro substitution pattern; the 3-fluoro and 4-fluoro regioisomers, as well as non-fluorinated benzamides, do not undergo the same intramolecular or bimolecular cyclization due to altered electronic and steric constraints imposed by the ortho-fluorine's proximity to the amide carbonyl [2]. The quantitative characterization of these macrocyclic products confirms that the 2-fluoro-5-hydroxy substitution pattern provides a synthetic handle not available in other benzamide derivatives.

Macrocyclic Synthesis
Class-level
17- and 20-membered macrocycles
Method: Bimolecular cyclization of ortho-fluoro benzamides
Ortho-fluorine enables unique ring-closure
Not observed with 3- or 4-fluoro regioisomers
macrocycle synthesis benzamide cyclization fluorine-directed reactivity synthetic intermediate

2-Fluoro-5-hydroxybenzamide: Application Scenarios


Mutant-Selective EGFR Kinase Inhibitors

Medicinal chemistry teams pursuing fourth-generation EGFR inhibitors targeting T790M/C797S resistance mutations should procure 2-fluoro-5-hydroxybenzamide as a benzamide cap group scaffold. The compound's demonstrated compatibility with high-resolution EGFR T790M/V948R co-crystallization (PDB 6WA2 at 2.40 Å) provides a structurally validated starting point for SAR optimization [1]. Procurement of this exact substitution pattern eliminates the need for de novo synthesis of the benzamide fragment and ensures direct alignment with published crystallographic binding modes.

cGAS-STING Pathway Modulator Discovery

Investigators developing cGAS inhibitors for autoimmune disease or cGAS-STING agonists for immuno-oncology should utilize 2-fluoro-5-hydroxybenzamide as a core scaffold. Derivatives of this chemotype achieve nanomolar cGAS inhibition (IC₅₀ = 14 nM), representing >5,500-fold improvement over simpler benzamide analogs (IC₅₀ = 78,000 nM) [2]. The availability of co-crystal structures (PDB 7FTS/7FTT) with human cGAS further supports rational, structure-based design efforts.

Fluorine-Containing Macrocyclic Synthesis

Synthetic methodology groups focused on constructing medium-to-large macrocycles should procure 2-fluoro-5-hydroxybenzamide or its N-hydroxyalkyl derivatives. The ortho-fluorine substituent enables a unique bimolecular cyclization pathway to form 17- and 20-membered macrocycles, a reactivity profile not observed with 3-fluoro or 4-fluoro benzamide regioisomers [3]. This specific substitution pattern is essential for reproducing or extending the published macrocyclization methodology.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor design
Crystallographically validated binding scaffold
Binding-mode reproducibility
cGAS-STING pathway research
Scaffold with reported nanomolar potency
Target engagement verification
Macrocyclic synthesis development
Ortho-fluorine reactivity profile
Cyclization reproducibility
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